Cas no 1035262-95-3 (Ethyl 2-(4-chloro-2-iodophenyl)acetate)
Ethyl 2-(4-chloro-2-iodophenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(4-chloro-2-iodophenyl)acetate
- IQQKFCLFLJTODP-UHFFFAOYSA-N
- Ethyl 4-chloro-2-iodophenylacetate
- Ethyl 2-(4-chloro-2-iodophenyl)acetate
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- Inchi: 1S/C10H10ClIO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3
- InChI Key: IQQKFCLFLJTODP-UHFFFAOYSA-N
- SMILES: IC1C=C(C=CC=1CC(=O)OCC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- Topological Polar Surface Area: 26.3
Ethyl 2-(4-chloro-2-iodophenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027780-250mg |
Ethyl 4-chloro-2-iodophenylacetate |
1035262-95-3 | 97% | 250mg |
$470.40 | 2023-09-04 | |
| Alichem | A013027780-500mg |
Ethyl 4-chloro-2-iodophenylacetate |
1035262-95-3 | 97% | 500mg |
$806.85 | 2023-09-04 | |
| Alichem | A013027780-1g |
Ethyl 4-chloro-2-iodophenylacetate |
1035262-95-3 | 97% | 1g |
$1519.80 | 2023-09-04 |
Ethyl 2-(4-chloro-2-iodophenyl)acetate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Ethyl 2-(4-chloro-2-iodophenyl)acetate
Ethyl 2-(4-chloro-2-iodophenyl)acetate: A Comprehensive Overview
Ethyl 2-(4-chloro-2-iodophenyl)acetate, with the CAS number 1035262-95-3, is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which includes an ethyl ester group attached to a substituted acetophenone moiety. The presence of both chlorine and iodine substituents on the aromatic ring introduces intriguing electronic and steric effects, making it a valuable compound for various applications.
Recent studies have highlighted the potential of Ethyl 2-(4-chloro-2-iodophenyl)acetate in drug discovery and development. The compound's ability to act as a precursor in the synthesis of bioactive molecules has been extensively explored. For instance, researchers have utilized this compound to synthesize novel antiviral agents, leveraging its structural flexibility to design molecules with enhanced potency and selectivity. The substitution pattern on the aromatic ring plays a crucial role in determining the compound's reactivity and biological activity.
The synthesis of Ethyl 2-(4-chloro-2-iodophenyl)acetate involves a multi-step process that typically begins with the bromination of acetophenone derivatives. The subsequent substitution reactions, including nucleophilic aromatic substitution and esterification, are critical in achieving the desired product. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
In terms of physical properties, Ethyl 2-(4-chloro-2-iodophenyl)acetate exhibits a melting point of approximately 78°C and a boiling point around 185°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's stability under different environmental conditions has also been studied, with findings indicating that it remains stable under moderate temperatures and pressures.
The application of Ethyl 2-(4-chloro-2-iodophenyl)acetate extends beyond pharmaceuticals. It has been employed in the development of advanced materials, including high-performance polymers and optoelectronic devices. For example, researchers have incorporated this compound into polymer matrices to enhance their thermal stability and mechanical properties. The iodine substituent, in particular, contributes to the compound's ability to act as a dopant in organic semiconductors.
From an environmental perspective, the ecological impact of Ethyl 2-(4-chloro-2-iodophenyl)acetate has been a topic of recent research. Studies have shown that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its breakdown. However, further investigations are required to fully understand its long-term effects on ecosystems.
In conclusion, Ethyl 2-(4-chloro-2-iodophenyl)acetate (CAS No: 1035262-95-3) is a versatile compound with promising applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a valuable tool for researchers and industries alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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